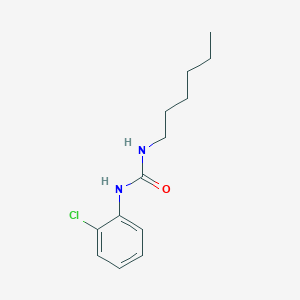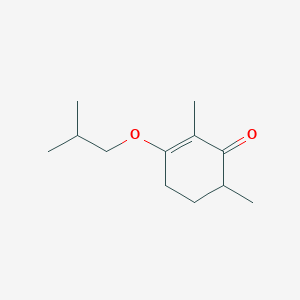
3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexenone, characterized by the presence of isobutoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one typically involves the reaction of 2,6-dimethylcyclohexanone with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Isobutoxy-2-methyl-2-cyclohexen-1-one
- 2,6-Dimethyl-2-cyclohexen-1-one
- 3-Ethoxy-2-cyclohexen-1-one
Uniqueness
3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one is unique due to the presence of both isobutoxy and dimethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.
Properties
CAS No. |
73723-49-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,6-dimethyl-3-(2-methylpropoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(2)7-14-11-6-5-9(3)12(13)10(11)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
MITGEWZMWAOSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C1=O)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)

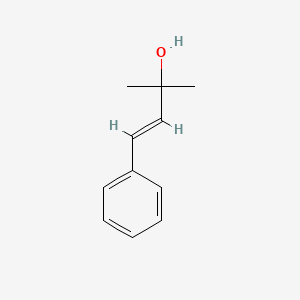

![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)

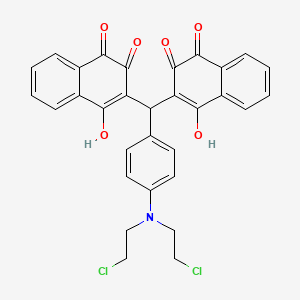
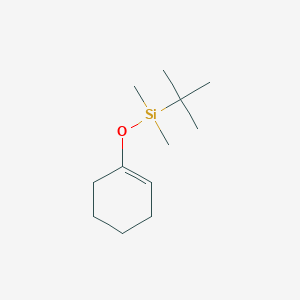



![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)

